An In-depth Technical Guide to 1-Iodo-2-(heptafluoroisopropyl)cyclohexane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Iodo-2-(heptafluoroisopropyl)cyclohexane: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a unique halogenated aliphatic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental properties, potential synthetic pathways, reactivity, and applications of this fluorinated cyclohexane derivative. The presence of both a reactive iodine atom and a sterically demanding, electron-withdrawing heptafluoroisopropyl group on a cyclohexane scaffold imparts a distinct combination of properties that make it a valuable building block in specialized chemical synthesis.
Molecular Structure and Core Properties
1-Iodo-2-(heptafluoroisopropyl)cyclohexane is a halogenated organic compound with the chemical formula C₉H₁₀F₇I.[1][2][3] The molecule consists of a cyclohexane ring substituted with an iodine atom and a heptafluoroisopropyl group on adjacent carbons. This substitution pattern leads to the existence of cis and trans diastereomers, which can influence the compound's physical properties and reactivity.
The heptafluoroisopropyl group, -CF(CF₃)₂, is a bulky and highly electronegative substituent. Its presence significantly impacts the electronic environment of the neighboring C-I bond and the overall lipophilicity of the molecule. The carbon-iodine bond is the primary site of reactivity, serving as a versatile functional handle for a variety of organic transformations.
Below is a diagram illustrating the general structure of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane.
Caption: General structure of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane is presented in the table below. It is important to note that some variations in reported values, such as boiling point, may be attributable to differences in the isomeric composition (cis/trans ratio) of the samples or the pressure at which the measurement was taken.
| Property | Value | Source(s) |
| CAS Number | 4316-00-1 | [2][3] |
| Molecular Formula | C₉H₁₀F₇I | [2][3] |
| Molecular Weight | 378.07 g/mol | [2][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 76-80 °C @ 8 mmHg | [4] |
| 48-50 °C | [5] | |
| 48 °C @ 1.3 mmHg (trans-isomer) | [] | |
| Density | 1.78 g/cm³ | [4] |
| 1.792 g/cm³ (trans-isomer) | [] | |
| Refractive Index | 1.432 | [4] |
| Flash Point | 89.6 °C | [4] |
| Vapor Pressure | 0.241 mmHg @ 25 °C | [4] |
Synthesis and Stereochemistry
While specific, detailed synthetic procedures for 1-Iodo-2-(heptafluoroisopropyl)cyclohexane are not extensively documented in readily available literature, a plausible synthetic approach can be conceptualized based on established methodologies in organofluorine and halogenation chemistry. A potential synthetic workflow is outlined below.
Caption: Conceptual synthetic workflow for 1-Iodo-2-(heptafluoroisopropyl)cyclohexane.
A potential route could involve the initial introduction of the heptafluoroisopropyl group onto a cyclohexane precursor, followed by a regioselective iodination step. For instance, the radical addition of a suitable heptafluoroisopropyl source to cyclohexene could yield (heptafluoroisopropyl)cyclohexane. Subsequent functionalization to introduce the iodine atom at the adjacent position would be a key challenge, potentially requiring methods like allylic halogenation followed by reduction and further conversion, or other multi-step sequences.
Alternatively, a strategy involving the iodination of a precursor already containing the heptafluoroisopropyl group at a different position, followed by rearrangement, could be envisioned. The synthesis of polysubstituted cyclohexanes is an active area of research, with methods like Diels-Alder cycloadditions and reductive Cope rearrangements being employed for complex scaffolds.[7]
The stereochemical outcome of the synthesis (the cis/trans ratio) would be highly dependent on the chosen synthetic route and reaction conditions. Separation of the diastereomers would likely require chromatographic techniques.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the molecular structure:
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¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. The proton on the carbon bearing the iodine atom (CH-I) would likely appear as a multiplet at a downfield chemical shift (δ ≈ 4.0-4.5 ppm) due to the deshielding effect of the iodine. The proton on the carbon with the heptafluoroisopropyl group (CH-CF(CF₃)₂) would also be a multiplet, with its chemical shift influenced by the fluorine atoms. The remaining cyclohexane protons would appear as a series of overlapping multiplets in the upfield region (δ ≈ 1.0-2.5 ppm).
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¹³C NMR: The carbon attached to iodine (C-I) would be shifted upfield compared to a non-iodinated analogue, appearing around δ ≈ 20-40 ppm. The carbon bonded to the heptafluoroisopropyl group would show a complex splitting pattern due to coupling with the fluorine atoms. The carbons of the CF₃ groups and the central CF carbon would be observed at characteristic downfield shifts.
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¹⁹F NMR: This would be the most informative spectrum for characterizing the heptafluoroisopropyl group. It would likely show a doublet for the six fluorine atoms of the two CF₃ groups and a septet for the single fluorine atom of the CF group, with characteristic coupling constants.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 378. Key fragmentation patterns would include the loss of an iodine atom (M⁺ - 127) and fragmentation of the heptafluoroisopropyl group.
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Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching vibrations around 2850-3000 cm⁻¹ and strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹.
Reactivity and Synthetic Utility
The reactivity of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane is primarily dictated by the carbon-iodine bond. This bond is relatively weak and susceptible to cleavage, making it a versatile precursor for a range of transformations.
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Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles, although this may be sterically hindered by the adjacent bulky heptafluoroisopropyl group.
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Cross-Coupling Reactions: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), allowing for the formation of C-C, C-N, and C-O bonds. This is a powerful method for introducing molecular complexity.
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Radical Reactions: The C-I bond can undergo homolytic cleavage to form a secondary alkyl radical. This radical can participate in various addition and cyclization reactions.
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Organometallic Reagent Formation: The compound can be converted into organolithium or Grignard reagents by reaction with appropriate metals. These reagents can then be used to react with a wide array of electrophiles.
The electron-withdrawing nature of the heptafluoroisopropyl group can influence the reactivity of the C-I bond and other parts of the molecule. It can also enhance the thermal and chemical stability of the overall structure.
Applications in Research and Development
1-Iodo-2-(heptafluoroisopropyl)cyclohexane is a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4]
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Pharmaceutical and Agrochemical Industries: The introduction of fluorinated groups is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4] This compound can serve as a scaffold for the synthesis of novel bioactive molecules containing a fluorinated cyclohexane moiety. The reactivity of the C-I bond allows for late-stage functionalization, a desirable feature in the rapid generation of compound libraries for screening.[4]
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Materials Science: Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. 1-Iodo-2-(heptafluoroisopropyl)cyclohexane can be used as a monomer or precursor for the synthesis of specialty polymers, liquid crystals, and other high-performance materials.[4] Its applications could extend to the aerospace, automotive, and electronics industries.[4]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
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First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse thoroughly with water for at least 15 minutes. Seek medical attention if symptoms persist.[2]
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[2]
Conclusion
1-Iodo-2-(heptafluoroisopropyl)cyclohexane is a specialized chemical intermediate with significant potential in advanced organic synthesis. Its unique combination of a reactive iodine handle and a bulky, electron-withdrawing fluoroalkyl group on a cyclohexane framework makes it an attractive building block for creating novel pharmaceuticals, agrochemicals, and advanced materials. Further research into its synthesis, stereochemical control, and reactivity will undoubtedly expand its utility and applications in various fields of chemical science.
References
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INDOFINE Chemical Company. 1-IODO-2-(HEPTAFLUOROISOPROPYL)CYCLOHEXANE | 4316-00-1. [Link]
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LookChem. Cas 4316-00-1,1-IODO-2-(HEPTAFLUOROISOPROPYL)CYCLOHEXANE. [Link]
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PubChem. 1-Iodo-2-propylcyclohexane | C9H17I | CID 89233236. [Link]
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U.S. Environmental Protection Agency. Cyclohexane, 1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodo- - Substance Details. [Link]
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INDOFINE Chemical Company. (E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE. [Link]
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Organic Syntheses. Synthesis of 1-Iodopropyne. [Link]
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ACS Publications. 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion. [Link]

